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Compound of Interest

Compound Name: 7-Bromo-1H-indazol-3-amine

Cat. No.: B581494 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 7-
Bromo-1H-indazol-3-amine (CAS No. 1234616-28-4), a key intermediate in pharmaceutical

research and development. This document is intended for researchers, scientists, and drug

development professionals, offering a centralized resource for the predicted and expected

spectroscopic characteristics of this compound.

Introduction
7-Bromo-1H-indazol-3-amine is a heterocyclic compound of significant interest in medicinal

chemistry. Its structural features, including the indazole core, a bromine substituent, and an

amine group, make it a versatile building block for the synthesis of bioactive molecules.

Accurate spectroscopic characterization is crucial for confirming the identity and purity of this

compound in any research or development workflow. This guide presents a summary of

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, alongside generalized experimental protocols for data acquisition.

Predicted Mass Spectrometry Data
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound. The following table summarizes the predicted mass-to-

charge ratios (m/z) for various adducts of 7-Bromo-1H-indazol-3-amine. The presence of
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bromine with its characteristic isotopic pattern (approximately 1:1 ratio of 79Br and 81Br) would

result in doublet peaks for bromine-containing ions, separated by 2 Da.

Adduct Predicted m/z (79Br) Predicted m/z (81Br)

[M+H]⁺ 211.9818 213.9797

[M+Na]⁺ 233.9637 235.9617

[M+K]⁺ 249.9377 251.9356

[M-H]⁻ 209.9672 211.9652

Expected ¹H and ¹³C NMR Spectroscopic Data
Due to the absence of publicly available experimental spectra, the following tables outline the

expected chemical shifts (δ) for the ¹H and ¹³C nuclei of 7-Bromo-1H-indazol-3-amine. These

predictions are based on the analysis of its chemical structure, established principles of NMR

spectroscopy, and data from analogous indazole derivatives. The numbering convention for the

indazole ring is used for assignments.

Expected ¹H NMR Data (Solvent: DMSO-d₆)

Proton
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-4 ~7.5 Doublet (d) ~8.0

H-5 ~7.0 Triplet (t) ~7.5

H-6 ~7.2 Doublet (d) ~7.0

NH₂ ~5.5 Broad Singlet (br s) -

NH ~12.0 Broad Singlet (br s) -

Expected ¹³C NMR Data (Solvent: DMSO-d₆)
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Carbon Expected Chemical Shift (δ, ppm)

C-3 ~150

C-3a ~120

C-4 ~125

C-5 ~120

C-6 ~130

C-7 ~100

C-7a ~140

Expected Infrared (IR) Spectroscopy Data
The IR spectrum of 7-Bromo-1H-indazol-3-amine is expected to exhibit characteristic

absorption bands corresponding to its functional groups. The table below lists the anticipated

vibrational frequencies.

Functional Group
Expected Absorption Range

(cm⁻¹)
Intensity

N-H Stretch (amine & indazole) 3400 - 3200 Medium - Strong, Broad

C-H Stretch (aromatic) 3100 - 3000 Medium

C=C Stretch (aromatic) 1620 - 1580 Medium

N-H Bend (amine) 1650 - 1550 Medium

C-N Stretch 1350 - 1250 Medium - Strong

C-Br Stretch 700 - 500 Medium - Strong

Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data.

Instrument parameters should be optimized for the specific sample and equipment used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b581494?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5.1 NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 7-Bromo-1H-indazol-3-amine in

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR

tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 16-

64 scans).

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C spectrum with proton decoupling (e.g., zgpg30).

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

A larger number of scans will be required compared to ¹H NMR to achieve adequate

signal-to-noise (typically 1024 or more scans).

Process the data similarly to the ¹H spectrum.

5.2 IR Spectroscopy
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Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

5.3 Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a

suitable solvent (e.g., methanol, acetonitrile). The solution may need to be further diluted

depending on the ionization technique and instrument sensitivity.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI).

Data Acquisition:

Infuse the sample solution directly into the ion source or introduce it via a liquid

chromatograph (LC-MS).

Acquire data in both positive and negative ion modes to observe different adducts.

Scan over a mass range that includes the expected molecular weight of the compound

(e.g., m/z 100-500).
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For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR mass

analyzer to obtain accurate mass measurements for elemental composition determination.

Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the key

structural features of 7-Bromo-1H-indazol-3-amine relevant to its spectroscopic

characterization.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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7-Bromo-1H-indazol-3-amine

Spectroscopic Signals

Aromatic Protons
(¹H NMR: ~7.0-7.5 ppm)

Amine/Indazole Protons
(¹H NMR & IR N-H Stretch)
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Caption: Key structural features of 7-Bromo-1H-indazol-3-amine and their corresponding

spectroscopic signals.

To cite this document: BenchChem. [Spectroscopic Profile of 7-Bromo-1H-indazol-3-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b581494#7-bromo-1h-indazol-3-amine-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b581494?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

